1-(2-Pyridyl)piperazine Monohydrochloride
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Overview
Description
1-(2-Pyridyl)piperazine Monohydrochloride is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve the use of protecting groups such as tert-butyloxycarbonyl (Boc) or similar alkoxycarbonyl, acyl, or benzyl groups to prepare monosubstituted piperazines .
Chemical Reactions Analysis
1-(2-Pyridyl)piperazine Monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(2-Pyridyl)piperazine Monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)piperazine Monohydrochloride involves its role as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism . This mechanism is particularly useful in its application as an anthelmintic agent.
Comparison with Similar Compounds
1-(2-Pyridyl)piperazine Monohydrochloride can be compared with other similar compounds, such as:
1-Phenylpiperazine: Used in the synthesis of various pharmaceuticals.
1-(2-Methoxyphenyl)piperazine: Known for its applications in medicinal chemistry.
1-(4-Pyridyl)piperazine: Utilized in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific applications in the determination of isocyanates and its role as a selective α2-adrenoceptor antagonist, which distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
1-pyridin-2-ylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVSONPKJXNWJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622400 |
Source
|
Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129394-11-2 |
Source
|
Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Pyridyl)piperazine Monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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